molecular formula C23H31NO6 B1146455 Aldosterone 18-Oxime 21-Acetate CAS No. 74220-49-8

Aldosterone 18-Oxime 21-Acetate

Cat. No.: B1146455
CAS No.: 74220-49-8
M. Wt: 417.5 g/mol
InChI Key: FSQKNRCHTXKHBA-RIWKLVRHSA-N
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Description

Aldosterone 18-Oxime 21-Acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H31NO6 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Barton et al. (1975) described a convenient synthesis of 1,2-didehydroaldosterone acetate from 11β-hydroxypregna-1,4-dien-3-one. This synthesis is significant for the production of aldosterone acetate in both labeled and unlabeled forms, a crucial step in aldosterone research (Barton et al., 1975).

  • Brodie et al. (1967) developed a double isotope derivative method for estimating aldosterone in human peripheral plasma. This method, involving 3H-acetic anhydride, is vital for the accurate measurement of aldosterone levels, which is crucial in understanding its physiological and pathological roles (Brodie et al., 1967).

  • Underwood & Frye (1972) isolated two compounds from a reaction involving aldosterone 21-monoacetate. These compounds, identified as diastereoisomers of aldosterone 18-triacetyl glucuronide methyl ester 21-acetate, contribute to the understanding of aldosterone's chemical properties and potential applications in medical research (Underwood & Frye, 1972).

  • Wynne et al. (1981) explored the mineralocorticoid activity of 21-deoxyaldosterone derivatives. Their study provides insights into the structure-function relationships of aldosterone derivatives, which is critical for the development of mineralocorticoid receptor antagonists and other therapeutic agents (Wynne et al., 1981).

  • Guha et al. (2020) described the chemical synthesis of different aldosterone glucuronides. Understanding the synthesis and structure of these compounds is important for their use as biomarkers in detecting diseases related to aldosterone imbalance (Guha et al., 2020).

Safety and Hazards

Aldosterone 18-Oxime 21-Acetate is intended for research use only and is not intended for diagnostic or therapeutic use . A safety data sheet should be consulted for detailed information on handling, storage, and disposal .

Biochemical Analysis

Biochemical Properties

Aldosterone 18-Oxime 21-Acetate plays a significant role in biochemical reactions, particularly those involving the regulation of electrolyte and water balance. It interacts with mineralocorticoid receptors, which are nuclear receptors that regulate gene expression in response to hormone binding. The interaction between this compound and mineralocorticoid receptors leads to the activation of various genes involved in sodium reabsorption and potassium excretion . Additionally, this compound can interact with other proteins and enzymes, such as sodium-potassium ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In epithelial cells of the kidney, it promotes sodium reabsorption and potassium excretion by increasing the expression of sodium channels and sodium-potassium ATPase . This compound also affects non-epithelial cells, such as those in the cardiovascular system, where it can induce fibrosis and inflammation . Furthermore, this compound has been shown to activate immune cells, including macrophages and T cells, contributing to inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to mineralocorticoid receptors in target cells. . This binding initiates the transcription of target genes involved in electrolyte balance and cellular metabolism. Additionally, this compound can modulate the activity of various signaling pathways, including the PI3K/Akt pathway, which plays a role in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In vitro studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance sodium reabsorption and potassium excretion without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hypertension, electrolyte imbalances, and organ damage . Studies in animal models have also shown that chronic exposure to high doses of this compound can lead to cardiovascular and renal dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to steroid metabolism. The compound is metabolized by enzymes such as aldosterone synthase and 11β-hydroxylase, which convert it into active and inactive metabolites . These metabolic pathways are crucial for regulating the levels of this compound and its derivatives in the body . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In the kidney, the compound is transported across epithelial cells by sodium channels and sodium-potassium ATPase . In other tissues, this compound can bind to plasma proteins, such as albumin, which facilitate its distribution and localization . The compound’s distribution is also influenced by its lipophilicity, which allows it to readily cross cell membranes and accumulate in target tissues .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of target cells. Upon binding to mineralocorticoid receptors, the compound-receptor complex translocates to the nucleus, where it exerts its effects on gene expression . Additionally, this compound can be localized to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular metabolism and signaling . Post-translational modifications, such as phosphorylation, can also affect the subcellular localization and activity of this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Aldosterone 18-Oxime 21-Acetate involves the conversion of Aldosterone to Aldosterone 18-Oxime, followed by acetylation of the 21-hydroxyl group.", "Starting Materials": [ "Aldosterone", "Hydroxylamine hydrochloride", "Sodium acetate", "Acetic anhydride", "Methanol", "Chloroform" ], "Reaction": [ "Aldosterone is dissolved in methanol and reacted with hydroxylamine hydrochloride to form Aldosterone 18-Oxime.", "The resulting Aldosterone 18-Oxime is then dissolved in chloroform and reacted with sodium acetate and acetic anhydride to acetylate the 21-hydroxyl group, forming Aldosterone 18-Oxime 21-Acetate.", "The product is then purified through recrystallization or column chromatography." ] }

CAS No.

74220-49-8

Molecular Formula

C23H31NO6

Molecular Weight

417.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-13-[(E)-hydroxyiminomethyl]-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H31NO6/c1-13(25)30-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24-29/h9,12,16-19,21,27,29H,3-8,10-11H2,1-2H3/b24-12+/t16-,17-,18+,19-,21+,22-,23+/m0/s1

InChI Key

FSQKNRCHTXKHBA-RIWKLVRHSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)/C=N/O

SMILES

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO

Synonyms

Aldosterone Oxime 21-Acetate;  (11β)-21-(Acetyloxy)-11-hydroxy-3,20-dioxo-pregn-4-en-18-al 18-Oxime

Origin of Product

United States

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